molecular formula C14H14N2O3 B5598397 1-{4-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]phenyl}ethanone

1-{4-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]phenyl}ethanone

Cat. No. B5598397
M. Wt: 258.27 g/mol
InChI Key: NXVZSQYCHHRUHP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of oxadiazole derivatives, such as the compound , typically involves cyclization reactions of acyl hydrazones with various reagents under reflux conditions. For instance, the synthesis of 1,3,4-oxadiazole derivatives from N-acylhydrazones using acetic anhydride has been documented, showing the versatility of these methods in producing compounds with potential as new drug candidates due to their strong antibacterial activity against strains of Staphylococcus aureus (Oliveira et al., 2012).

Molecular Structure Analysis

Molecular structure analysis of oxadiazole derivatives reveals a variety of interactions and geometrical configurations. For example, studies involving single crystal XRD and computational methods such as density functional theory (DFT) provide insights into the optimized molecular structures, vibrational frequencies, and electronic properties of these compounds. These analyses help in understanding the stability and reactivity of the molecules (Shruthi et al., 2019).

Chemical Reactions and Properties

Oxadiazole derivatives participate in a variety of chemical reactions, including those involving electrophilic and nucleophilic attacks, due to their rich electron systems. The presence of the oxadiazole ring influences the electronic distribution within the molecule, impacting its reactivity patterns. Studies involving molecular docking and reactivity analysis can shed light on the potential biological activities and chemical properties of these compounds (Parveen S et al., 2016).

Physical Properties Analysis

The physical properties of oxadiazole derivatives, such as solubility, melting points, and crystallinity, can be characterized through various analytical techniques. Optical and thermal analyses, for instance, provide information on the transparency, crystalline structure, and thermal stability of these compounds, which are crucial for their applications in material science and pharmaceuticals (Shruthi et al., 2019).

Chemical Properties Analysis

The chemical properties of 1,3,4-oxadiazoles, including their reactivity, stability, and interactions with biological targets, are central to their utility in drug design and synthesis of functional materials. NBO, HOMO-LUMO, and MEP analyses provide valuable insights into the electron distribution, potential reactive sites, and overall chemical behavior of these molecules (Mary et al., 2015).

properties

IUPAC Name

1-[4-[3-(oxolan-3-yl)-1,2,4-oxadiazol-5-yl]phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O3/c1-9(17)10-2-4-11(5-3-10)14-15-13(16-19-14)12-6-7-18-8-12/h2-5,12H,6-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXVZSQYCHHRUHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)C2=NC(=NO2)C3CCOC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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